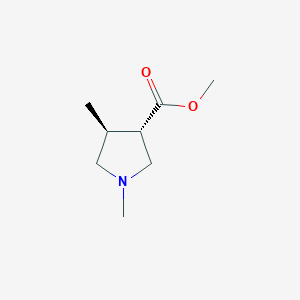

Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate

Descripción

Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a methyl ester group at position 3 and methyl substituents at positions 1 and 4 of the pyrrolidine ring. Its stereochemistry, with (3S,4S) configuration, confers distinct conformational and reactivity profiles, making it valuable in asymmetric synthesis and pharmaceutical applications. Pyrrolidine scaffolds are widely utilized as ligands, catalysts, or intermediates due to their rigid bicyclic structure and ability to influence stereochemical outcomes in reactions .

Propiedades

IUPAC Name |

methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTYYXKRCCSBLL-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate can be achieved through chemoenzymatic methods. One such method involves the use of enzymatic transesterification employing PS-C lipase, which provides high enantioselectivity. The process starts with the preparation of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine from diallylamine via ring-closing metathesis (RCM) using Grubbs’ catalyst . Subsequent methylation of the hydroxyl group followed by sequential reactions yields the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic synthesis due to its efficiency and high enantioselectivity. The use of biocatalysts such as lipases in transesterification reactions is favored for its ability to produce the compound with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amides, and various substituted derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Asymmetric Synthesis

Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate is often utilized as a catalyst precursor in asymmetric synthesis. It facilitates the formation of chiral centers in organic molecules, which is crucial for developing pharmaceuticals with specific biological activities. -

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. It can serve as a scaffold for developing drugs targeting various diseases, including cancer and metabolic disorders . For instance, derivatives of pyrrolidine compounds have been investigated for their activity against cancer cell lines, demonstrating potential cytotoxic effects . -

Biological Activity

Research indicates that similar pyrrolidine derivatives can modulate biological pathways. They may act as ligands for specific receptors or enzymes due to their structural features. This interaction can lead to therapeutic effects in conditions such as diabetes and autoimmune diseases .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrrolidine derivatives against breast and pancreatic cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. This highlights the potential of this compound derivatives in cancer therapeutics .

Case Study 2: PPAR Agonists

Another study focused on pyrrolidine compounds as peroxisome proliferator-activated receptor (PPAR) agonists. Compounds derived from this compound demonstrated dual agonistic activity at PPARα and PPARγ receptors, which are crucial for glucose metabolism and lipid regulation. These findings suggest potential applications in treating type 2 diabetes .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Asymmetric Synthesis | Used as a catalyst precursor for synthesizing chiral molecules | Facilitates formation of chiral centers |

| Medicinal Chemistry | Scaffold for drug development targeting various diseases | Potential anticancer activity |

| Biological Activity | Modulates biological pathways; acts on receptors/enzyme interactions | PPAR agonist activity linked to diabetes |

Mecanismo De Acción

The mechanism of action of Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.

Comparación Con Compuestos Similares

Stereochemical Variants: Racemic Analogues

Methyl (3R,4S)-1,4-dimethylpyrrolidine-3-carboxylate (1i)

- Structure : Shares the same pyrrolidine backbone and functional groups but exists as a racemic mixture (3R,4S) rather than the enantiomerically pure (3S,4S) form.

- Synthesis: Prepared via reductive amination using NaBH(OAc)₃, formaldehyde, and MgSO₄ in a CH₂Cl₂-AcOH mixture.

- Implications : The racemic form may exhibit reduced enantioselectivity in catalytic applications compared to the enantiopure (3S,4S) variant.

Dihydropyridine Derivatives

Compounds 4 and 5 (Figure 2 in ):

- Structure : Feature 1,4-dihydropyridine cores with nitroaryl and ester substituents. Compound 4 has ethyl/methyl esters, while compound 5 includes a benzyl-pyrrolidinylethyl group.

- Synthesis: Novel compounds with unreported synthetic pathways prior to the study. Their synthesis contrasts with pyrrolidine derivatives, as dihydropyridines often involve Hantzsch-type cyclizations .

- Applications : Dihydropyridines are pharmacologically relevant (e.g., calcium channel blockers), whereas pyrrolidine esters like the target compound are more commonly used in chiral resolution or as intermediates.

Pyrimidine Carboxylic Acid Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic acid

- Structure : A pyrimidine ring with a carboxylic acid and chloro-methyl substituents.

- Functional Group Contrast : The carboxylic acid group increases hydrophilicity and reactivity (e.g., salt formation) compared to the methyl ester in the target compound, which enhances lipophilicity .

- Applications : Pyrimidine acids are often used in drug design (e.g., kinase inhibitors), whereas pyrrolidine esters may serve as prodrugs or protecting-group intermediates.

Silyl-Protected Pyrrolidine Derivatives

(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine

- Structure : Contains bulky tert-butyldimethylsilyl (TBS) protecting groups on the pyrrolidine ring.

- Comparison : The TBS groups reduce conformational flexibility and reactivity, unlike the target compound, which lacks protection and is more reactive in further functionalization .

Data Table: Key Properties and Structural Features

Actividad Biológica

Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : Methyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate

- CAS Number : 2639370-88-8

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Purity : 97% .

Biological Activity Overview

This compound exhibits various biological activities that make it a promising candidate for drug development. The compound has been studied for its effects on different biological targets and pathways.

1. Cognitive Enhancement

Research indicates that this compound can elevate central cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents. It has demonstrated procognitive activity in several rodent models, suggesting potential applications in treating cognitive impairments .

Table 1: Summary of Cognitive Effects

| Study Reference | Model Used | Effect Observed | Mechanism |

|---|---|---|---|

| Rodent | Increased cGMP levels | PDE9A inhibition | |

| Mouse | Enhanced memory retention | Modulation of neurotransmitter release |

2. Antiviral Properties

This compound has been investigated for its antiviral properties. In vitro studies have shown efficacy against specific viral strains, indicating its potential as an antiviral agent .

Table 2: Antiviral Activity Data

3. Anti-inflammatory Effects

The compound has also been reported to exhibit anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory mediators .

The biological activity of this compound can be attributed to several mechanisms:

- PDE9A Inhibition : This compound selectively inhibits phosphodiesterase type 9A (PDE9A), leading to increased levels of cGMP, which is crucial for various signaling pathways involved in cognition and inflammation .

- Receptor Modulation : Studies suggest that the compound acts as a modulator for certain receptors involved in neurotransmission and inflammatory responses .

Case Study 1: Cognitive Improvement in Alzheimer’s Model

A study conducted on APP transgenic mice demonstrated that administration of this compound resulted in significant improvements in cognitive function as measured by the Morris Water Maze test. The mechanism was linked to enhanced synaptic stabilization and reduced amyloid plaque formation.

Case Study 2: Antiviral Efficacy Against Influenza

In vitro studies showed that this compound significantly reduced viral titers in infected cell cultures. The antiviral mechanism was associated with the inhibition of viral replication through modulation of host cell pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate?

- Methodological Answer: Chiral resolution via asymmetric catalysis or enzymatic methods is critical. For example, stereochemical control can be achieved using chiral auxiliaries (e.g., Boc-protected intermediates) during ring-closing reactions, as demonstrated in multi-step syntheses of related pyrrolidine derivatives . Chirally pure starting materials (e.g., (3S,4S)-configured precursors) and stereoselective alkylation protocols (e.g., Mitsunobu reactions) are also employed. Post-synthesis purification using chiral HPLC or recrystallization with enantiomerically pure resolving agents ensures final purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR are used to confirm substituent positions and stereochemistry. For example, coupling constants (e.g., for vicinal protons) in diastereomeric systems help distinguish stereoisomers .

- Mass Spectrometry: ESI-MS or HRMS validates molecular weight and fragmentation patterns. Peaks such as (M+1) in related pyrrolidine esters confirm molecular ion consistency .

- X-ray Crystallography: Single-crystal analysis resolves absolute stereochemistry, as seen in structurally analogous dihydropyridine derivatives .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step of this compound’s synthesis?

- Methodological Answer: Optimize reaction conditions by:

- Catalyst Screening: Use Lewis acids (e.g., BF·OEt) or organocatalysts to enhance ring-closing efficiency .

- Solvent Effects: Polar aprotic solvents (e.g., DMF or MeCN) improve solubility of intermediates, as shown in thianaphthene syntheses .

- Temperature Control: Gradual heating (e.g., reflux in anhydrous benzene) minimizes side reactions during cyclization . Post-reaction purification via column chromatography or recrystallization (e.g., MeOH) isolates the product .

Q. What experimental approaches resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer:

- Comparative Analysis: Cross-reference NMR data with structurally similar compounds (e.g., methyl 2-arylthianaphthene-3-carboxylates) to identify unexpected shifts caused by electron-withdrawing groups or steric effects .

- Isotopic Labeling: Use N or C-labeled precursors to track resonance assignments in complex spectra .

- Computational Modeling: DFT calculations predict NMR chemical shifts or IR stretching frequencies (e.g., 1730 cm for ester carbonyl groups) to validate experimental observations .

Q. How does the stereochemistry of this compound influence its potential biological interactions?

- Methodological Answer:

- Molecular Docking: Compare (3S,4S) and (3R,4R) enantiomers against target proteins (e.g., enzymes or receptors) to assess binding affinity differences. For example, 1,4-dihydropyridines exhibit stereospecific calcium channel modulation .

- Pharmacodynamic Assays: Test enantiomers in vitro (e.g., enzyme inhibition assays) to correlate stereochemistry with activity. Pyrrolidine derivatives often show enhanced selectivity in chiral forms .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under varying pH conditions?

- Methodological Answer:

- Controlled Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify pH-sensitive functional groups (e.g., ester hydrolysis at acidic/basic conditions) .

- Mechanistic Probes: Use isotopically labeled O-water to track hydrolysis pathways and identify degradation products .

- Literature Cross-Validation: Compare results with structurally related compounds (e.g., methyl pyrrolidine carboxylates) to contextualize stability trends .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.